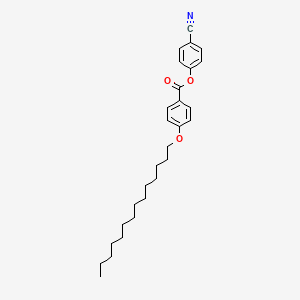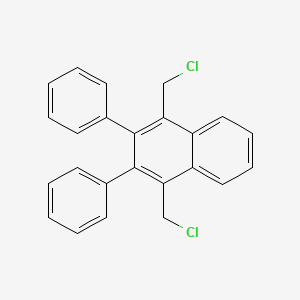
Chlorozinc(1+) chloromethanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorozinc(1+) chloromethanide can be synthesized through the reaction of zinc chloride with chloromethane. This reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{ZnCl}_2 + \text{CH}_3\text{Cl} \rightarrow \text{CH}_3\text{ClZnCl} ]
Industrial Production Methods
Industrial production of this compound involves the use of high-purity reagents and controlled environments to maintain the integrity of the compound. The process often includes the use of specialized equipment to handle the reactive nature of the chemicals involved .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorozinc(1+) chloromethanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethanide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organozinc compounds, while oxidation reactions may produce zinc oxides .
Applications De Recherche Scientifique
Chlorozinc(1+) chloromethanide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: This compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of chlorozinc(1+) chloromethanide involves its ability to form stable complexes with other molecules. This is primarily due to the presence of the zinc ion, which can coordinate with various ligands. The molecular targets and pathways involved in its action are still under investigation, but it is known to interact with nucleophiles and electrophiles in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc Chloride (ZnCl₂): A common zinc compound used in various chemical reactions.
Methylzinc Chloride (CH₃ZnCl): Similar to chlorozinc(1+) chloromethanide but with different reactivity and applications.
Organozinc Compounds: A broad category of compounds that include zinc bonded to organic groups.
Uniqueness
This compound is unique due to its specific structure and reactivity. Unlike other zinc compounds, it has a distinct ability to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
199988-42-6 |
|---|---|
Formule moléculaire |
CH2Cl2Zn |
Poids moléculaire |
150.3 g/mol |
Nom IUPAC |
chloromethane;chlorozinc(1+) |
InChI |
InChI=1S/CH2Cl.ClH.Zn/c1-2;;/h1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
LRJGSNZPGVHSLG-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]Cl.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate](/img/structure/B12580824.png)
![6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12580828.png)
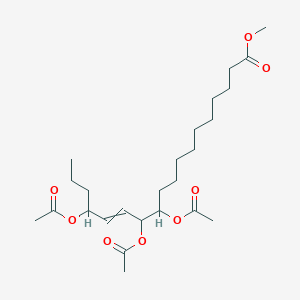
![[3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite](/img/structure/B12580832.png)
![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol]](/img/structure/B12580848.png)
![Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12580852.png)
![1-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-[2-[[3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea](/img/structure/B12580862.png)
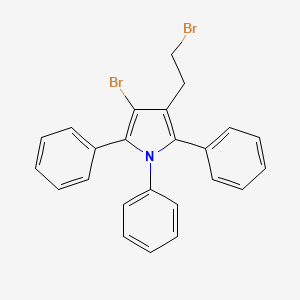
![Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]-](/img/structure/B12580873.png)
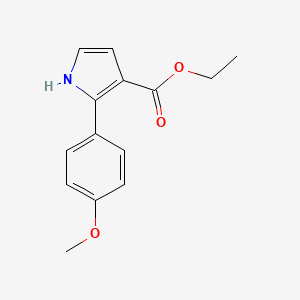

![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12580898.png)
